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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto-PGE2

Cat. No.: B031392 Get Quote

Technical Support Center: 13,14-Dihydro-15-
keto-PGE2 Radioimmunoassay
This technical support guide provides troubleshooting advice and answers to frequently asked

questions regarding the interference of free fatty acids (FFAs) in 13,14-Dihydro-15-keto-PGE2
(PGE2-M) radioimmunoassays (RIA).

Frequently Asked Questions (FAQs)
Q1: What is free fatty acid interference in a PGE2-M radioimmunoassay?

A1: Free fatty acid interference refers to a phenomenon where FFAs present in a sample cross-

react with the antibodies in the RIA kit, leading to inaccurate and often falsely elevated

measurements of PGE2-M. Due to their very high molar concentration in biological samples

like plasma, even weak cross-reactivity can cause significant artifacts.[1][2]

Q2: How can I tell if my samples are affected by FFA interference?

A2: A key indicator of FFA interference is a lack of parallelism between the dilution curve of

your sample and the standard curve provided with the kit. If you dilute a sample with high

apparent PGE2-M levels and the measured concentration does not decrease linearly,

interference is likely.[1][2]

Q3: Which free fatty acids are known to cause interference?
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A3: Several common unsaturated and saturated fatty acids can interfere with prostaglandin

RIAs. Studies have shown that arachidonic, linoleic, oleic, and palmitoleic acids can

significantly cross-react.[1] Arachidonic acid is the precursor for the biosynthesis of

prostaglandins like PGE2.[3][4]

Q4: Why do free fatty acids interfere with the assay?

A4: Interference can occur through two primary mechanisms. First, FFAs can have a structural

similarity that allows them to bind weakly to the anti-PGE2-M antibody, directly competing with

the labeled and unlabeled PGE2-M. Second, at high concentrations, FFAs can form micelles

that trap the hydrophobic prostaglandin molecules, preventing them from binding to the

antibody. This leads to an overestimation of the prostaglandin concentration in the sample.

Q5: Are certain sample types more prone to this interference?

A5: Yes. Unextracted plasma and serum are particularly problematic because they can contain

high physiological concentrations of FFAs.[1][2] Furthermore, improper sample handling, such

as prolonged storage or repeated freeze-thaw cycles, can lead to the enzymatic release of

FFAs from triglycerides and membrane phospholipids, worsening the interference.[1][2]

Troubleshooting Guide
Problem 1: My measured PGE2-M values are unexpectedly high and inconsistent.

Question: Could free fatty acids be causing these high readings?

Answer: Yes, this is a classic sign of FFA interference. The high molar concentration of FFAs

in your samples can lead to significant cross-reactivity, resulting in artificially inflated PGE2-

M levels.[1][2] To confirm, run a serial dilution of a sample with a high reading. If the results

are not linear, interference is the likely cause.

Problem 2: The dilution curve for my plasma sample is not parallel to the standard curve.

Question: What does a non-parallel dilution curve indicate?

Answer: A non-parallel dilution curve is strong evidence that an interfering substance is

present in your sample matrix.[1][2] In the context of PGE2-M assays, this is frequently
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caused by high levels of free fatty acids or other lipids that interact with the assay

components in a manner different from the PGE2-M standard.

Problem 3: How can I eliminate FFA interference from my samples?

Question: What is the recommended procedure to remove interfering fatty acids?

Answer: The most effective method is to perform a solid-phase extraction (SPE) on your

samples prior to running the RIA. Using a C18 reverse-phase column is a common and

reliable technique to separate prostaglandins from the more non-polar fatty acids and other

lipids.[5][6][7] This purification step is considered essential for accurate measurements in

complex matrices like plasma or serum.[1][2]

Quantitative Data on FFA Interference
The following table summarizes data on the amount of various non-esterified fatty acids

(NEFAs) required to cause 50% inhibition of prostaglandin antigen-antibody binding in a

radioimmunoassay. While this data is for PGE/PGF assays, it provides a strong indication of

the potential for cross-reactivity in a PGE2-M assay.

Interfering Substance
Amount Causing 50% Inhibition (IC50) in
PGF2α RIA

PGF2α (Analyte) 270 pg

Arachidonic Acid 4.2 µg

γ-Linolenic Acid 14 µg

Linoleic Acid 22 µg

Palmitoleic Acid 70 µg

Oleic Acid 110 µg

(Data adapted from studies on prostaglandin

radioimmunoassays)[1]

Experimental Protocols
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Protocol: Solid-Phase Extraction (SPE) for Sample
Purification
This protocol describes a general method for purifying prostaglandins, including PGE2-M, from

biological fluids like plasma or serum to remove interfering free fatty acids.

Materials:

C18 SPE Cartridges

Methanol

Ethyl Acetate

Hexane

Deionized Water

1.0 M HCl

Nitrogen gas stream for evaporation

Vortex mixer

Methodology:

Sample Acidification:

Thaw frozen samples completely and mix gently.

For each 1.0 mL of sample (e.g., plasma, serum), add 50 µL of 1.0 M HCl to acidify the

sample to a pH of approximately 3.5-4.0.[6]

Incubate at 4°C for 15 minutes.

Centrifuge the sample to pellet any precipitate.

C18 Cartridge Conditioning:
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Prepare the C18 cartridge by washing it with 5 mL of methanol.

Follow with a wash of 5 mL of deionized water. Do not allow the column to dry out.[6]

Sample Loading:

Apply the acidified supernatant from Step 1 to the conditioned C18 cartridge.

Allow the sample to flow through the column slowly, at a rate of about 0.5 mL/minute.

Applying a slight positive pressure can help maintain this flow rate.

Washing (Removal of FFAs):

Wash the column with 5-10 mL of deionized water to remove polar impurities.

Wash the column with 5-10 mL of hexane. This step is crucial for eluting the non-polar free

fatty acids and other lipids while the more polar prostaglandins are retained on the

column.[6]

Allow the column to dry briefly after the hexane wash.

Elution of Prostaglandins:

Elute the retained prostaglandins (including PGE2-M) from the column by adding 5-10 mL

of ethyl acetate. Some protocols recommend ethyl acetate containing 1% methanol.[6]

Collect the eluate in a clean tube.

Sample Concentration:

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

Reconstitute the dried sample in an appropriate volume of the RIA assay buffer. Mix

thoroughly by vortexing.

Assay:

The purified and reconstituted sample is now ready for use in the 13,14-Dihydro-15-keto-
PGE2 radioimmunoassay.
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Visualizations
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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